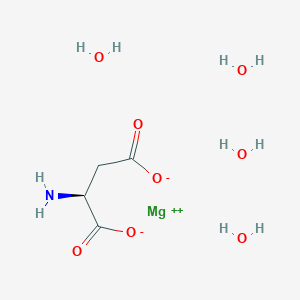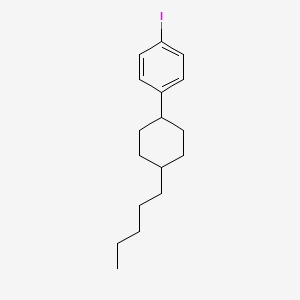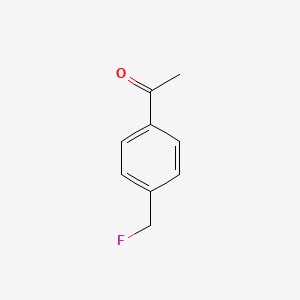![molecular formula C15H30O8 B568401 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid CAS No. 121028-83-9](/img/structure/B568401.png)
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is formed through the polymerization of 2-Propenoic acid with a specific diol, resulting in a polymer with distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) typically involves the polymerization of 2-Propenoic acid (also known as acrylic acid) with the diol 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol). The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with initiators and catalysts. The reaction conditions are carefully monitored to achieve high yields and consistent product quality. The polymer is then purified and processed into various forms depending on its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain groups are replaced by others, modifying its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the polymer.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) has a wide range of scientific research applications:
Chemistry: The polymer is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Biology: It finds applications in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s unique properties make it suitable for use in tissue engineering and regenerative medicine.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its excellent mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as cell adhesion, proliferation, and differentiation. In industrial applications, the polymer’s chemical structure allows it to form strong bonds with other materials, enhancing the performance of coatings and adhesives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, ethenyl ester: This compound is similar in structure but differs in its ester group, leading to different chemical properties and applications.
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: Another similar compound with distinct ester groups, used in different industrial applications.
2-Propenoic acid, 2-methyl-: A simpler compound with a different molecular structure, leading to unique properties and uses.
Uniqueness
What sets 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) apart is its specific polymer structure, which imparts unique mechanical and chemical properties. This makes it highly versatile and suitable for a wide range of applications, from medical devices to industrial products.
Eigenschaften
CAS-Nummer |
121028-83-9 |
|---|---|
Molekularformel |
C15H30O8 |
Molekulargewicht |
338.397 |
IUPAC-Name |
2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26O6.C3H4O2/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15;1-2-3(4)5/h13-15H,2-11H2,1H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
YDVYCKXUNVBZOP-UHFFFAOYSA-N |
SMILES |
CCC(COCCO)(COCCO)COCCO.C=CC(=O)O |
Synonyme |
2-Propenoic acid, polymer with 2,2/'-[[2-ethyl-2-[(2-hydroxyethoxy) methyl]-1,3-propanediyl]bis(oxy)]bis[ethanol ] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)

